N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 3-chloro-4-(1H-pyrrol-1-yl)aniline. This intermediate is then reacted with pyridine-3-carboxylic acid chloride under conditions that promote amide bond formation, such as the presence of a base like triethylamine in an aprotic solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The pyrrole moiety can be oxidized to form pyrrole-2,5-dione derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound to probe biological processes and pathways.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
N-[3-chloro-4-(1H-indol-1-yl)phenyl]pyridine-3-carboxamide: Similar structure but with an indole moiety instead of a pyrrole.
N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide: Contains an imidazole ring instead of a pyrrole.
N-[3-chloro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide: Features a pyrazole ring in place of the pyrrole.
Uniqueness
N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide is unique due to the presence of the pyrrole moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C16H12ClN3O |
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Molecular Weight |
297.74 g/mol |
IUPAC Name |
N-(3-chloro-4-pyrrol-1-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H12ClN3O/c17-14-10-13(5-6-15(14)20-8-1-2-9-20)19-16(21)12-4-3-7-18-11-12/h1-11H,(H,19,21) |
InChI Key |
LHYSOVFGDSJLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl |
Origin of Product |
United States |
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